2-Phenyl-1-(thiophen-2-yl)ethanone

Catalog No.
S710036
CAS No.
13196-28-6
M.F
C12H10OS
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1-(thiophen-2-yl)ethanone

CAS Number

13196-28-6

Product Name

2-Phenyl-1-(thiophen-2-yl)ethanone

IUPAC Name

2-phenyl-1-thiophen-2-ylethanone

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

HXMVINSKZVYIDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CS2

Organic Synthesis:

  • The presence of the carbonyl group (C=O) suggests potential applications in organic synthesis as a building block for the construction of more complex molecules. This could involve reactions like aldol condensation, Claisen condensation, or Knoevenagel condensation.

Medicinal Chemistry:

  • The combination of a phenyl ring and a thiophene ring in the molecule provides a scaffold for exploring potential biological activities.
  • Similar structures have been reported to exhibit various properties, including anti-inflammatory, anti-cancer, and antibacterial activities [, ]. However, there is no specific research available on the biological activity of 2-Phenyl-1-(thiophen-2-yl)ethanone itself.

Material Science:

  • The aromatic rings and the carbonyl group could contribute to interesting electronic and self-assembly properties, making the molecule a potential candidate for the development of novel materials with specific functionalities. However, further research is needed to explore this possibility.

2-Phenyl-1-(thiophen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₀OS. This compound features a ketone functional group, characterized by the presence of a phenyl group and a thiophene ring. Its structure contributes to its utility as an important intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can undergo oxidation to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Both the phenyl and thiophene rings are capable of undergoing electrophilic and nucleophilic substitution reactions, which can lead to the formation of various derivatives depending on the substituents used.

Research indicates that 2-Phenyl-1-(thiophen-2-yl)ethanone exhibits notable biological activity. It has been studied for its potential therapeutic properties, particularly as a precursor for drug synthesis. The compound's interactions with biological pathways suggest it may influence several molecular targets, potentially leading to applications in treating various diseases. Its ability to act as an inhibitor of certain enzymes has also been explored, indicating its relevance in drug development .

The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone can be achieved through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride using a Lewis acid catalyst such as aluminum chloride.
  • Alternative Synthetic Routes: Other methods may include variations in reaction conditions or the use of different acylating agents to improve yield and selectivity.

In industrial applications, optimized conditions are often employed to maximize yield and purity, including continuous flow reactors and advanced purification techniques .

The compound finds a wide range of applications across various fields:

  • Chemistry: As a building block for synthesizing more complex organic molecules.
  • Biology: In the development of bioactive compounds for pharmaceutical applications.
  • Medicine: Investigated for its therapeutic potential and as a precursor in drug synthesis.
  • Industry: Used in producing specialty chemicals and materials .

Studies have indicated that 2-Phenyl-1-(thiophen-2-yl)ethanone interacts with various molecular targets, influencing biological pathways. Its mechanisms of action may involve modifications to its structure that enhance reactivity or alter interaction profiles with biological macromolecules. These interactions are critical for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with 2-Phenyl-1-(thiophen-2-yl)ethanone, providing a basis for comparison:

Compound NameMolecular FormulaUnique Features
2-ThiophenecarboxaldehydeC₈H₆OSContains an aldehyde group instead of a ketone
3-Thiophenecarboxylic acidC₈H₈O₂SFeatures a carboxylic acid functional group
5-MethylthiopheneC₇H₈SMethylated derivative of thiophene
4-AcetylphenolC₈H₈O₂Contains an acetyl group on the phenol structure

The uniqueness of 2-Phenyl-1-(thiophen-2-yl)ethanone lies in its specific combination of both ketone functionality and aromatic thiophene structure, allowing it to participate in diverse

XLogP3

3.2

Wikipedia

2-phenyl-1-(thiophen-2-yl)ethanone

Dates

Modify: 2023-08-15

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